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4,6-di-tert-Butylpyrogallol (4,6-DTBP) functions as a coordination complex due to its ability to form bonds with metal ions. These complexes are of interest in various research areas, including:
The potential antioxidant and anti-inflammatory properties of 4,6-DTBP have attracted interest in medicinal chemistry research. Studies suggest that 4,6-DTBP may offer therapeutic benefits in various conditions, including:
4,6-di-tert-Butylpyrogallol is an organic compound with the chemical formula C₁₄H₂₂O₃. It is a derivative of pyrogallol, characterized by the presence of two tert-butyl groups at the 4 and 6 positions of the aromatic ring. This compound is notable for its antioxidant properties and is often studied for its reactivity and potential applications in various fields, including materials science and biochemistry.
The biological activity of 4,6-di-tert-butylpyrogallol primarily revolves around its antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its potential protective effects against oxidative stress in biological systems. This property makes it a candidate for research in health-related applications, particularly in preventing cellular damage associated with various diseases.
Several methods exist for synthesizing 4,6-di-tert-butylpyrogallol:
4,6-di-tert-Butylpyrogallol finds applications in various areas:
Research on interaction studies involving 4,6-di-tert-butylpyrogallol has highlighted its role in modulating oxidative stress responses. Interaction with various biological molecules has been studied to understand its mechanism of action as an antioxidant. These studies often focus on how it influences cellular pathways related to inflammation and apoptosis.
Several compounds share structural similarities with 4,6-di-tert-butylpyrogallol. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Pyrogallol | Contains three hydroxyl groups | Stronger antioxidant due to multiple hydroxyls |
| 2,6-Di-tert-butylphenol | Contains two tert-butyl groups | Primarily used as a phenolic antioxidant |
| Gallic Acid | Contains three hydroxyl groups | Naturally occurring; used in food preservation |
| Butylated Hydroxyanisole | Contains butoxy group instead of tert-butyl | Widely used as a food preservative |
The uniqueness of 4,6-di-tert-butylpyrogallol lies in its specific arrangement of tert-butyl groups and its resultant chemical reactivity compared to these similar compounds. Its distinct oxidation pathways and biological activities further differentiate it from others in this category.
The synthesis of 4,6-di-tert-butylpyrogallol represents a significant challenge in organic chemistry due to the unique structural requirements of introducing bulky tert-butyl groups onto the pyrogallol framework . Several distinct alkylation strategies have been developed to achieve this transformation, each offering specific advantages and limitations depending on the reaction conditions and desired selectivity.
The introduction of tert-butyl groups to pyrogallol derivatives proceeds through multiple mechanistic pathways, with the Friedel-Crafts alkylation mechanism being the most widely studied approach [2] [3]. The process involves the formation of a tertiary carbocation intermediate through the interaction of tert-butyl halides or tert-butyl alcohol with Lewis acid catalysts [2]. The mechanism begins with the coordination of the alkylating agent to the catalyst, followed by the generation of an electrophilic tert-butyl carbocation that attacks the electron-rich aromatic ring of pyrogallol [3].
Direct alkylation using tert-butyl bromide in the presence of potassium carbonate represents an alternative mechanism that proceeds through nucleophilic substitution . This approach involves the deprotonation of pyrogallol hydroxyl groups, creating phenolate anions that act as nucleophiles in the alkylation reaction [4]. The reaction typically occurs in polar aprotic solvents such as acetone or dimethylformamide under reflux conditions .
The acid-catalyzed mechanism using tert-butyl alcohol involves the protonation of the alcohol by strong acids, leading to the formation of water and a tert-butyl carbocation [5]. This carbocation then undergoes electrophilic aromatic substitution with the pyrogallol ring, preferentially attacking positions that are activated by the hydroxyl groups [5]. The regioselectivity of this reaction is influenced by the electronic and steric effects of the existing substituents on the aromatic ring [6].
| Synthetic Route | Catalyst System | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
|---|---|---|---|---|---|
| Direct Alkylation with tert-butyl bromide | Potassium carbonate | Acetone/DMF | Reflux (80-100) | 4-8 hours | 70-85 |
| Friedel-Crafts Alkylation | Aluminum chloride/Iron chloride | Dichloromethane | Room temperature to 60 | 2-4 hours | 60-75 |
| Acid-Catalyzed Alkylation with tert-butanol | Phosphorus pentoxide/Sulfuric acid | Autoclave (neat) | 80-230 | 6-8 hours | 50-74 |
| Metal-Catalyzed Synthesis | Zeolite H-BEA/USY | Various organic solvents | 120-160 | 3-6 hours | 80-90 |
The selection of appropriate catalyst systems is crucial for achieving successful alkylation of pyrogallol derivatives with bulky tert-butyl groups [6] [7]. Lewis acid catalysts, particularly aluminum chloride and iron chloride, have demonstrated high activity in promoting these transformations [2] [3]. These catalysts function by coordinating with the halide leaving group, thereby increasing the electrophilicity of the alkylating agent and facilitating carbocation formation [2].
Zeolite-based catalysts have emerged as highly effective alternatives for tert-butylation reactions, offering several advantages including high selectivity, reusability, and reduced environmental impact [6] [7]. The three-dimensional pore structure of Beta and USY zeolites provides superior catalytic activity compared to monodimensional systems such as MOR zeolites [6]. The acidic properties of these materials, particularly the distribution of strong and medium acid sites, significantly influence the product selectivity and reaction efficiency [8].
Supported ionic liquid catalysts represent a newer approach that combines the advantages of homogeneous and heterogeneous catalysis [9]. These systems typically consist of acidic ionic liquids immobilized on solid supports, providing enhanced stability and ease of separation while maintaining high catalytic activity [9]. The use of sulfonic acid functionalized ionic liquids has shown particular promise for phenol alkylation reactions [9].
Heteropolyacid catalysts, especially dodecatungstophosphoric acid supported on montmorillonite clay, have demonstrated exceptional activity for tert-butylation reactions [10]. These catalysts offer the advantage of operating under mild conditions while providing high conversion rates and good product selectivity [10]. The activity order typically follows: dodecatungstophosphoric acid/K-10 > K-10 > zinc chloride/K-10 > exchanged K-10 systems [10].
| Catalyst Type | Examples | Activity | Selectivity | Reusability | Environmental Impact |
|---|---|---|---|---|---|
| Lewis Acids | AlCl₃, FeCl₃, ZnCl₂ | High | Moderate | Poor | High |
| Brønsted Acids | H₂SO₄, HClO₄, P₂O₅ | Very High | Low to Moderate | Poor | High |
| Zeolites | H-BEA, USY, MOR | High | High | Good | Low |
| Supported Catalysts | DTP/K-10, SiO₂-SO₃H | Moderate to High | High | Excellent | Low |
| Ionic Liquids | Imidazolium-based | Moderate | Moderate | Good | Low |
Solvent selection plays a critical role in determining both the reaction pathway and product distribution in pyrogallol alkylation reactions [11] [4] [12]. The choice between protic and aprotic solvents significantly influences whether the reaction proceeds through carbon-alkylation or oxygen-alkylation pathways [4]. Protic solvents such as water, alcohols, and trifluoroethanol promote carbon-alkylation by forming hydrogen bonds with the phenolate oxygen, thereby shielding it from nucleophilic attack [4].
Aprotic polar solvents including dimethylformamide, dimethyl sulfoxide, and acetonitrile favor oxygen-alkylation due to their ability to stabilize ionic intermediates without interfering with the nucleophilic attack [4]. These solvents are particularly effective when combined with cesium carbonate as a base, providing optimal conditions for selective phenol alkylation [11].
Temperature effects are equally important in controlling reaction selectivity and yield [12] [8]. Lower temperatures generally favor the formation of monoalkylated products, while higher temperatures promote multiple alkylation events [8]. The optimal temperature range for 4,6-di-tert-butylpyrogallol synthesis typically falls between 398 and 438 Kelvin when using zeolite catalysts [8]. Temperature control is particularly critical in zeolite-catalyzed reactions, where the formation of carbenium ions from alcohols or alkenes is highly temperature-dependent [12].
The presence of water in the reaction system significantly affects the alkylation mechanism [12] [13]. In anhydrous conditions, carbenium ion formation occurs more readily on non-hydrated zeolite acid sites, leading to higher alkylation rates [12]. However, the presence of water can paradoxically reduce activation barriers for certain elementary steps, particularly in the rate-limiting processes [13].
| Solvent Type | Examples | Alkylation Type Favored | Reaction Rate | Product Selectivity | Temperature Range (°C) |
|---|---|---|---|---|---|
| Protic Solvents | Water, Alcohols, TFE | C-alkylation | Slow to Moderate | High | 80-150 |
| Aprotic Polar | DMF, DMSO, Acetonitrile | O-alkylation | Fast | Moderate | 60-120 |
| Aprotic Nonpolar | Toluene, Hexane, DCM | C-alkylation | Moderate | High | 40-100 |
| Ionic Liquids | Imidazolium salts | Mixed | Moderate | Variable | 80-140 |
Process engineering approaches for yield improvement in 4,6-di-tert-butylpyrogallol synthesis focus on optimizing mass transfer, heat transfer, and reaction kinetics [14] [15] [16]. Continuous flow reactors have demonstrated significant advantages over batch processes, providing better temperature control, enhanced mixing, and reduced reaction times [14]. These systems allow for precise control of residence time and temperature gradients, leading to improved selectivity and higher yields [16].
The implementation of microwave-assisted synthesis has shown remarkable potential for accelerating pyrogallol alkylation reactions [17]. Microwave heating provides rapid and uniform temperature distribution throughout the reaction mixture, leading to shorter reaction times and improved energy efficiency [17]. This approach is particularly beneficial for reactions involving bulky aromatic compounds where conventional heating methods may result in thermal gradients and localized hot spots [17].
Pressure optimization plays a crucial role in maximizing yields, particularly for reactions involving volatile reactants or products [5]. Autoclave reactors operating at elevated pressures help retain volatile components and shift reaction equilibria toward product formation [5]. The molar ratio of reactants significantly influences the product distribution, with lower phenol to tert-butanol ratios favoring para and ortho substitution, while higher ratios promote disubstituted products [8].
Space velocity control, measured as weight hourly space velocity, affects both conversion and selectivity [8]. Lower space velocities (below 1.66 h⁻¹ based on phenol) are beneficial for achieving complete conversion and high selectivity toward the desired disubstituted products [8]. This parameter is particularly important in heterogeneous catalytic processes where contact time between reactants and catalyst surface determines the extent of reaction [8].
Catalyst regeneration strategies have been developed to maintain activity over extended operation periods [18]. Solid acid catalysts can be reactivated by controlled oxidation at elevated temperatures, removing carbonaceous deposits that accumulate during the alkylation process [18]. This approach enables continuous operation for more than 400 hours while maintaining consistent catalytic performance [18].
The purification of 4,6-di-tert-butylpyrogallol presents unique challenges due to its bulky molecular structure and tendency to form multiple regioisomers [19] [20]. Conventional crystallization techniques must be adapted to accommodate the steric hindrance and reduced intermolecular interactions characteristic of highly substituted aromatic compounds [21] [17].
Melt crystallization has emerged as the most effective method for achieving high-purity 4,6-di-tert-butylpyrogallol [19]. This technique involves melting the crude product and then slowly cooling it to allow selective crystallization of the desired compound [19]. The process typically requires precise temperature control, maintaining the temperature within 0.1 to 5°C below the solidification point to achieve optimal crystal formation [19]. Melt crystallization can achieve purities exceeding 99% without the need for adduct formation or reaction recycle streams [19].
Recrystallization from organic solvents remains a widely used approach, with ligroine being particularly effective for 4,6-di-tert-butylpyrogallol [22]. The compound exhibits a melting point of 121°C when recrystallized from ligroine, indicating good crystal quality and purity [22]. Solvent selection is critical, with moderately polar solvents providing the best balance between solubility at elevated temperatures and selective crystallization upon cooling [20].
Hydrothermal crystallization represents an environmentally friendly alternative that has shown promise for bulky aromatic compounds [17]. This technique utilizes high-temperature water as both solvent and crystallization medium, eliminating the need for organic solvents [17]. The process can be accelerated using microwave irradiation, significantly reducing crystallization times while maintaining crystal quality [17].
Vapor diffusion methods are particularly valuable for obtaining single crystals suitable for structural characterization [20]. This technique involves the slow diffusion of a non-solvent into a solution of the compound, leading to gradual supersaturation and controlled crystal growth [20]. Common solvent systems include dichloromethane/hexane and tetrahydrofuran/diethyl ether combinations [20].
| Crystallization Method | Solvent System | Temperature Control | Crystal Quality | Purity Achieved (%) | Advantages |
|---|---|---|---|---|---|
| Slow Evaporation | Toluene/Hexane | Room temperature | Good | 95-98 | Simple, scalable |
| Recrystallization from Organic Solvents | Ethanol, Methanol, Ligroine | Controlled cooling | Excellent | 98-99 | High purity, good morphology |
| Melt Crystallization | Neat compound | 0.1-5°C below m.p. | Very High Purity | >99 | Highest purity obtainable |
| Vapor Diffusion | DCM/Hexane, THF/Ether | Room temperature | Excellent | 97-99 | Single crystals for X-ray |
| Hydrothermal Crystallization | High-temperature water | 200-300°C | High | 95-98 | Green chemistry approach |
The separation of regioisomers in 4,6-di-tert-butylpyrogallol synthesis requires sophisticated chromatographic techniques due to the subtle differences in physical and chemical properties between isomeric compounds [23] [24] [25]. High-performance liquid chromatography represents the most versatile approach, with both normal-phase and reversed-phase systems offering distinct advantages for different separation challenges [24] [26].
Normal-phase chromatography using silica or alumina stationary phases provides excellent resolution for phenolic regioisomers [26] [27]. The separation mechanism relies on differential hydrogen bonding interactions between the hydroxyl groups and the polar stationary phase [27]. Gradient elution systems using hexane and ethyl acetate mixtures allow for fine-tuning of retention times and resolution [26]. Detection at 280 nanometers provides optimal sensitivity for phenolic compounds while minimizing interference from solvent and mobile phase components [27].
Reversed-phase chromatography offers complementary selectivity, particularly when combined with mass spectrometric detection [24]. Carbon-18 and carbon-8 stationary phases provide retention based on hydrophobic interactions, allowing separation of isomers with different lipophilicity profiles [24]. The use of gradient elution with water, acetonitrile, and methanol enables optimization of peak shapes and resolution [26] [27].
Supercritical fluid chromatography has demonstrated exceptional capabilities for separating sterically hindered regioisomers [25]. This technique uses supercritical carbon dioxide as the mobile phase, often with polar modifiers to enhance selectivity [25]. The unique solvating properties of supercritical fluids provide excellent resolution for compounds that are challenging to separate by conventional liquid chromatography [25].
Two-dimensional chromatography systems offer the highest resolution for complex mixtures containing multiple regioisomers [24]. These systems combine different separation mechanisms in series, typically using normal-phase and reversed-phase columns or incorporating chiral stationary phases [24]. The orthogonal selectivity provided by different separation modes enables baseline resolution of closely related isomers [24].
Gas chromatography, while limited to volatile derivatives, provides excellent separation efficiency for methylated or acetylated phenolic compounds [28]. Capillary columns with different stationary phase polarities allow for the separation of regioisomers that co-elute on conventional liquid chromatography systems [28]. Detection by flame ionization or mass spectrometry provides both quantitative analysis and structural confirmation [28].
| Separation Method | Stationary Phase | Mobile Phase | Resolution (Rs) | Analysis Time (min) | Detection Method |
|---|---|---|---|---|---|
| Normal Phase HPLC | Silica, Alumina | Hexane/EtOAc gradients | 1.5-3.0 | 15-30 | UV 280 nm |
| Reversed Phase HPLC | C18, C8 | Water/Acetonitrile/MeOH | 2.0-4.0 | 20-40 | UV-DAD, MS |
| Supercritical Fluid Chromatography | Various chiral phases | CO₂ with modifiers | 2.5-5.0 | 10-25 | UV, MS |
| Gas Chromatography | Capillary columns | Helium carrier gas | 1.2-2.5 | 8-15 | FID, MS |
| Ion-Exchange Chromatography | Strong/weak ion exchangers | Buffer solutions | 1.8-3.5 | 25-45 | UV, Conductivity |
The physical and chemical properties of 4,6-di-tert-butylpyrogallol are essential for understanding its behavior during purification processes [29] [30] [22] [31]. The compound exhibits a molecular weight of 238.32 grams per mole with the molecular formula C₁₄H₂₂O₃ [29] [32]. Its melting point of 121°C and predicted boiling point of 348.4°C provide important parameters for crystallization and distillation procedures [22] [31]. The compound's low water solubility and high lipophilicity (LogP = 3.398) significantly influence the choice of purification solvents and chromatographic conditions [30] [31].
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₄H₂₂O₃ | Confirmed |
| Molecular Weight | 238.32 g/mol | Confirmed |
| Melting Point | 121°C | Experimental |
| Boiling Point | 348.4°C (predicted) | Joback calculation |
| Density | 1.092 g/cm³ | Predicted |
| Refractive Index | 1.542 | Calculated |
| Flash Point | 158.4°C | Calculated |
| Vapor Pressure | 2.5×10⁻⁵ mmHg at 25°C | Calculated |
| Solubility in Water | Low (LogWS = -2.74) | Crippen calculation |
| LogP (octanol/water) | 3.398 | Crippen calculation |
Irritant